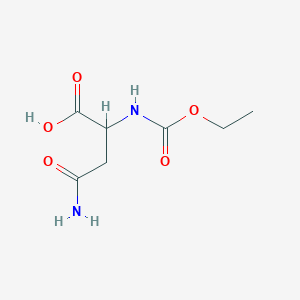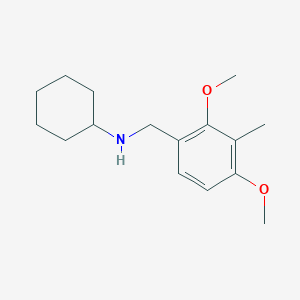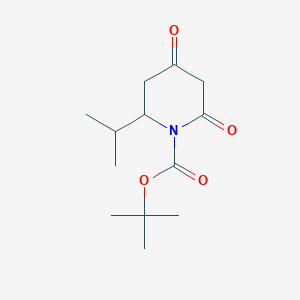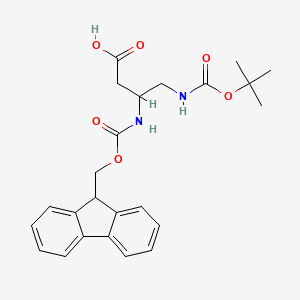![molecular formula C21H22ClN3O4 B12503417 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a chlorophenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the piperazine ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.
Acetylation: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Coupling with chlorophenyl carbonyl: The acetylated piperazine can then be coupled with a chlorophenyl carbonyl compound using coupling reagents like EDCI or DCC.
Esterification: Finally, the benzoate ester can be formed through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
- Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
Uniqueness
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which may confer specific chemical and biological properties that are distinct from its analogs.
Propriétés
Formule moléculaire |
C21H22ClN3O4 |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H22ClN3O4/c1-14(26)24-8-10-25(11-9-24)19-7-6-16(21(28)29-2)13-18(19)23-20(27)15-4-3-5-17(22)12-15/h3-7,12-13H,8-11H2,1-2H3,(H,23,27) |
Clé InChI |
WPFVCFUEXHVKFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12503334.png)


![3-(3-methoxypropyl)-2-(methylsulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12503349.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503351.png)


![2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12503362.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12503370.png)
![6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12503372.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)

![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)

